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Zinc bacteriochlorophyll a

Cat. No.: B1247124
M. Wt: 952.6 g/mol
InChI Key: RIRRBPQKSNZHKW-AGGZHOMASA-M
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Description

Discovery and Initial Characterization

The identification of Zn-BChl a challenged the long-held belief that magnesium was the exclusive central metal ion in functional chlorophylls (B1240455). jst.go.jp This discovery opened up new avenues of research into the diversity and adaptability of photosynthetic mechanisms.

The primary organism in which Zn-BChl a was first discovered and extensively studied is the acidophilic bacterium Acidiphilium rubrum. oup.comoup.comresearchgate.net This chemoheterotrophic aerobe thrives in highly acidic environments, such as mine drainage water, with a pH range of 2.5 to 6.0. oup.comresearchgate.net Initial investigations into the pigments of Acidiphilium species revealed a bacteriochlorophyll (B101401) a-like molecule. oup.com Subsequent detailed chemical analysis of cell extracts from A. rubrum showed a surprising composition: a molar ratio of approximately 13:2:1 for Zn-BChl a, magnesium-bacteriochlorophyll a (Mg-BChl a), and bacteriopheophytin (B92524) a, respectively. oup.comoup.comresearchgate.net This indicated that Zn-BChl a was the major photopigment in this bacterium. researchgate.net

Further structural determination through techniques like high-performance liquid chromatography, mass spectrometry, and NMR spectroscopy confirmed that the molecular structure of this novel pigment was identical to that of Mg-BChl a esterified with phytol, with the crucial difference being the substitution of the central magnesium atom with zinc. oup.comresearchgate.net Despite its unusual metal center, most of the Zn-BChl a in A. rubrum is associated with fully functional reaction center and light-harvesting complexes, analogous to those found in typical purple photosynthetic bacteria. oup.comoup.comresearchgate.netresearchgate.net Interestingly, electron microscopy studies of A. rubrum have shown a lack of internal photosynthetic membranes, despite the significant presence of the photopigment. nih.gov

The discovery of a functional photosynthetic system utilizing zinc prompted comparative studies with the well-understood magnesium-based systems. While both Zn-BChl a and Mg-BChl a have the same bacteriochlorin (B1244331) macrocycle, the difference in the central metal ion leads to distinct physicochemical properties. oup.comresearchgate.net

Spectroscopically, Zn-BChl a exhibits absorption peaks that are blue-shifted compared to Mg-BChl a. For instance, in organic solvents, the Qx band of Zn-BChl a is observed at a shorter wavelength (around 560 nm) compared to Mg-BChl a (around 600 nm). pnas.org The Qy absorption peaks in the reaction center of A. rubrum containing Zn-BChl a are also at shorter wavelengths than those in bacteria with Mg-BChl a. researchgate.net

From a stability perspective, zinc-porphyrin derivatives are generally more stable than their magnesium counterparts, particularly in acidic conditions. oup.com This increased stability is a key reason proposed for the utilization of zinc in the acidic habitats of Acidiphilium species. researchgate.net The resistance of Zn-BChl a to demetallation (pheophytinization) is significantly higher than that of Mg-BChl a. nih.gov This stability is thought to be a crucial adaptation, protecting the photosynthetic apparatus from the detrimental effects of the acidic environment. nih.gov

PropertyZinc Bacteriochlorophyll a (Zn-BChl a)Magnesium Bacteriochlorophyll a (Mg-BChl a)
Central Metal Ion Zinc (Zn)Magnesium (Mg)
Stability in Acidic Conditions HighLow
Resistance to Demetallation HighLow
Qx Absorption Band (in solvent) ~560 nm~600 nm
Primary Organism Acidiphilium rubrumMost purple photosynthetic bacteria

Ecological and Evolutionary Context of this compound Utilization

The existence of Zn-BChl a is not merely a chemical curiosity but has profound implications for our understanding of microbial adaptation and the evolution of photosynthesis.

Acidiphilium rubrum and related species are obligately acidophilic, meaning they require acidic conditions for growth. researchgate.netresearchgate.net These environments are often characterized by high concentrations of toxic metals. researchgate.net The utilization of Zn-BChl a is considered a significant adaptation to these harsh conditions. researchgate.net The greater stability of the zinc chelate compared to the magnesium chelate prevents the loss of the metal ion from the bacteriochlorophyll molecule in the acidic cytoplasm, which would render it non-functional. researchgate.netnih.gov This allows A. rubrum to maintain a functional photosynthetic apparatus in an environment that would be destructive to the typical magnesium-based systems. nih.gov

Furthermore, Acidiphilium species are aerobic bacteria that synthesize their photosynthetic pigments in the presence of oxygen. jst.go.jpoup.comresearchgate.net This is in contrast to many anoxygenic photosynthetic bacteria that synthesize bacteriochlorophylls under anaerobic conditions. The ability to perform photosynthesis aerobically, coupled with the acid-stability of Zn-BChl a, represents a unique set of adaptations for survival in their specific ecological niche.

The discovery of Zn-BChl a was initially confined to the genus Acidiphilium. oup.com Subsequent research has shown that Zn-BChl a is present in all established species of this genus. researchgate.net Phylogenetic analyses based on 16S rDNA sequences have placed the genus Acidiphilium within the alpha-subclass of Proteobacteria, which includes many well-known purple photosynthetic bacteria like Rhodospirillum rubrum. oup.com

Further studies have expanded the known distribution of Zn-BChl a. It has been found in other related acidophilic bacteria, such as Acidiphilium acidophilum (formerly Thiobacillus acidophilus). researchgate.netmicrobiologyresearch.org The presence of puf genes, which encode the reaction center proteins, in these organisms further supports their photosynthetic capabilities. researchgate.netmicrobiologyresearch.org More recently, Zn-BChl a has also been identified in other, more distantly related bacteria, such as the aerobic chlorophototroph Candidatus Chloracidobacterium thermophilum, which belongs to the phylum Acidobacteria. nih.gov The presence of Zn-BChl a in phylogenetically diverse microorganisms suggests that the trait may have arisen through independent evolutionary events or has been transferred between different bacterial lineages, possibly through horizontal gene transfer, as an adaptation to specific environmental pressures. asm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H74N4O6Zn B1247124 Zinc bacteriochlorophyll a

Properties

Molecular Formula

C55H74N4O6Zn

Molecular Weight

952.6 g/mol

IUPAC Name

zinc;methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate

InChI

InChI=1S/C55H75N4O6.Zn/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3;/h25,27-32,34-35,39-40,51H,13-24,26H2,1-12H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b33-25+;/t31-,32-,34-,35+,39-,40+,51-;/m1./s1

InChI Key

RIRRBPQKSNZHKW-AGGZHOMASA-M

Isomeric SMILES

CC[C@@H]1[C@H](C2=CC3=C(C(=C([N-]3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C.[Zn+2]

Canonical SMILES

CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Zn+2]

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Zinc Bacteriochlorophyll a

Enzymatic Zinc Insertion Mechanisms

The incorporation of a zinc ion into the bacteriochlorophyll (B101401) macrocycle is a critical step that defines the identity and function of Zn-BChl a. Research has elucidated two primary proposed mechanisms for this process, differing in the timing and the enzymes involved.

One prominent mechanism, observed in a bchD (magnesium chelatase) mutant of the purple bacterium Rhodobacter sphaeroides, involves the direct insertion of zinc into a precursor molecule by the enzyme ferrochelatase. asm.orgnih.gov In wild-type organisms, ferrochelatase is responsible for inserting ferrous iron (Fe²⁺) into protoporphyrin IX to synthesize heme. nih.gov However, in the absence of a functional magnesium chelatase, ferrochelatase in this R. sphaeroides mutant exhibits the capability to efficiently chelate zinc (Zn²⁺) into protoporphyrin IX. asm.orgnih.gov This "zinc-early" pathway circumvents the need for magnesium insertion altogether. nih.gov Studies have shown that ferrochelatase can indeed insert Zn²⁺ into the center of protoporphyrin IX with a Michaelis constant (Km) similar to that for Fe²⁺. nih.gov

An alternative hypothesis has been proposed for the acidophilic bacterium Acidiphilium rubrum, which naturally synthesizes Zn-BChl a. jst.go.jpnih.gov In this organism, it is suggested that the biosynthesis initially follows the conventional bacteriochlorophyll pathway, with magnesium chelatase inserting Mg²⁺ into protoporphyrin IX. scispace.com Subsequently, at a later stage in the biosynthetic pathway, a substitution reaction is proposed to occur, where Zn²⁺ replaces the central Mg²⁺ ion. scispace.com The specific enzymes that would catalyze this dechelation of magnesium and subsequent insertion of zinc in A. rubrum have not yet been definitively identified. scispace.com

Precursor Molecules and Metabolic Intermediates

The biosynthesis of Zn-BChl a originates from the common tetrapyrrole precursor, protoporphyrin IX . asm.orgoup.com From this crucial branch point, the pathway diverges towards either heme or bacteriochlorophyll synthesis. In the "zinc-early" pathway identified in the Rhodobacter sphaeroidesbchD mutant, the first committed step towards Zn-BChl a is the insertion of zinc into protoporphyrin IX. asm.orgnih.gov

Following the initial zinc chelation, a series of metabolic intermediates are formed. Key identified intermediates in the Zn-BChl a biosynthetic pathway include:

Zinc protoporphyrin IX (Zn-PPIX) : This is the direct product of the ferrochelatase-catalyzed insertion of Zn²⁺ into protoporphyrin IX. asm.orgnih.gov

Zinc protoporphyrin IX monomethyl ester : Following the formation of Zn-PPIX, the subsequent enzymatic steps of the bacteriochlorophyll pathway act on this zinc-containing intermediate. The enzyme BchM catalyzes the methylation of the C13 propionate (B1217596) group to form zinc protoporphyrin IX monomethyl ester. nih.govoup.com

Divinyl-Zn-protochlorophyllide : Further enzymatic modifications lead to the formation of this intermediate, which contains zinc instead of the typical magnesium. asm.orgnih.gov

The identification of these zinc-containing intermediates provides strong evidence for a dedicated biosynthetic route to Zn-BChl a, at least in certain organisms.

Precursor/IntermediateDescriptionKey Enzyme(s)
Protoporphyrin IXThe common precursor molecule for both heme and bacteriochlorophyll biosynthesis. oup.com-
Zinc Protoporphyrin IXFormed by the insertion of Zn²⁺ into protoporphyrin IX. asm.orgnih.govFerrochelatase asm.orgnih.gov
Zinc Protoporphyrin IX Monomethyl EsterThe methylated form of Zinc Protoporphyrin IX. nih.govoup.comBchM nih.gov
Divinyl-Zn-protochlorophyllideA subsequent intermediate on the path to Zinc Bacteriochlorophyll a. asm.orgnih.govBchE and other downstream enzymes nih.gov

Genetic Regulation of this compound Biosynthesis

The production of Zn-BChl a is a tightly regulated process, influenced by genetic factors that control the expression of key biosynthetic enzymes. The regulatory mechanisms appear to differ between organisms that naturally produce Zn-BChl a, such as Acidiphilium rubrum, and those that produce it as a result of mutation, like the Rhodobacter sphaeroidesbchD mutant.

In Rhodobacter sphaeroides, the regulation of the branch point between heme and bacteriochlorophyll synthesis is critical. The pufQ gene , located within the oxygen-regulated puf operon, plays a key role. nih.gov The puf operon also encodes the structural proteins of the photosynthetic reaction center and the light-harvesting 1 complex. nih.govoup.com The PufQ protein has been shown to interact with ferrochelatase, thereby regulating the flow of protoporphyrin IX towards either heme or bacteriochlorophyll production. nih.gov This interaction is thought to direct the porphyrin flux towards bacteriochlorophyll synthesis under low oxygen conditions. nih.gov In the bchD mutant, this regulatory interplay likely influences the channeling of protoporphyrin IX towards the ferrochelatase-mediated zinc insertion. The expression of the puf operon itself is controlled by oxygen tension and light intensity. oup.com

In Acidiphilium rubrum, which naturally synthesizes Zn-BChl a, the photosynthetic apparatus genes, including those for the reaction center and light-harvesting complexes, are also organized in a puf operon , similar to other purple bacteria. jst.go.jpnih.gov While the exact regulatory mechanisms that favor Zn-BChl a synthesis are not fully understood, the genetic framework for photosynthesis is present. Acidiphilium species are known to be obligately acidophilic and chemoorganotrophic, producing photopigments only under aerobic conditions. jst.go.jp This unique physiology suggests that the regulation of bacteriochlorophyll synthesis in these organisms is adapted to their specific environmental niche, which is often characterized by high concentrations of various metals. The organism's ability to tolerate and metabolize metals is likely a key factor in the evolution and regulation of its zinc-based photosynthetic machinery. nih.gov

Gene/OperonOrganismFunction in Relation to Zn-BChl a Biosynthesis
hemH (Ferrochelatase)Rhodobacter sphaeroidesEncodes the enzyme that inserts Zn²⁺ into protoporphyrin IX in the bchD mutant. asm.orgnih.gov Its expression is activated by the OxyR regulator in response to hydrogen peroxide. asm.org
pufQRhodobacter sphaeroidesPart of the puf operon; its protein product interacts with ferrochelatase to regulate the flux of protoporphyrin IX. nih.gov
puf operonAcidiphilium rubrumContains genes for the reaction center and light-harvesting proteins that bind Zn-BChl a. jst.go.jpnih.gov
bchD, bchI, bchHRhodobacter sphaeroides, Acidiphilium rubrumEncode the subunits of magnesium chelatase. A mutation in bchD in R. sphaeroides leads to Zn-BChl a synthesis. asm.orgnih.gov In A. rubrum, these genes are present and functional for Mg²⁺ insertion. scispace.com

Spectroscopic Investigations of Zinc Bacteriochlorophyll a and Its Complexes

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions of molecules like zinc bacteriochlorophyll (B101401) a (Zn-BChl a). These methods reveal crucial information about the energy levels and de-excitation pathways of the molecule.

Analysis of Qy and Soret Bands

The electronic absorption spectrum of monomeric Zn-BChl a in organic solvents is characterized by two prominent features: the Qy band in the near-infrared region and the Soret (or B) bands in the violet-blue region. aip.org The Qy band corresponds to the lowest energy electronic transition (S₀ → S₁), while the Soret bands represent transitions to higher excited states (S₀ → S₂). aip.org For instance, in acetone, monomeric Zn-BChl a exhibits its Qy band around 1.6 eV (775 nm) and Soret bands (Bx and By) at approximately 3.2 eV and 3.5 eV, respectively. aip.org

In the context of photosynthetic reaction centers (RCs), such as those from Rhodobacter sphaeroides mutants where Zn-BChl a replaces the native magnesium bacteriochlorophyll a (Mg-BChl a), the absorption bands are shifted due to pigment-protein interactions and excitonic coupling between pigments. pnas.org For example, in a Rhodobacter sphaeroides RC containing Zn-BChl a, the Qy absorption bands of the special pair (P) and accessory bacteriochlorophylls (B) are observed at 855 nm and 794 nm, respectively, which are blue-shifted compared to the wild type containing Mg-BChl a. pnas.orgucsd.edu Similarly, the Qx transition bands for P and B in the visible region are centered around 600 nm. pnas.orgucsd.edu In the RC of Acidiphilium rubrum, which naturally contains Zn-BChl a, the absorption peaks for the special pair (P(Zn)), accessory Zn-BChl a (B(Zn)), and bacteriopheophytin (B92524) a (H) at 4 K are located at 875 nm, 792 nm, and 753 nm. researchgate.net

Studies on self-aggregating analogs of zinc bacteriochlorophyll-d have shown that the formation of oligomers leads to red-shifted and broadened Qy and Soret bands, indicative of exciton (B1674681) coupling between the chlorin (B1196114) π-systems. nih.govwiley.com For example, one such analog in THF displayed sharp Qy and Soret bands at 649 nm and 421 nm, characteristic of a monomeric species. nih.govwiley.com Upon self-aggregation in an aqueous Triton X-100 solution, new bands appeared at 701 nm and 449 nm. wiley.com

Absorption Maxima (nm) of Zn-BChl a and its Complexes in Various Environments
Compound/ComplexSolvent/EnvironmentQy Band (nm)Soret Bands (nm)Reference
Monomeric Zn-BChl aAcetone~775~387, ~354 aip.org
Zn-RC (Rb. sphaeroides mutant) Special Pair (P)Protein Complex855600 pnas.orgucsd.edu
Zn-RC (Rb. sphaeroides mutant) Accessory (B)Protein Complex794600 pnas.orgucsd.edu
RC (A. rubrum) Special Pair (P(Zn))Protein Complex (4 K)875- researchgate.net
RC (A. rubrum) Accessory (B(Zn))Protein Complex (4 K)792- researchgate.net
Zinc bacteriochlorophyll-d analog (monomer)THF649421 nih.govwiley.com
Zinc bacteriochlorophyll-d analog (aggregate)Aqueous Triton X-100701449 wiley.com

Fluorescence Quantum Yields and Lifetimes

The fluorescence properties of Zn-BChl a, specifically its quantum yield (Φf) and excited-state lifetime (τf), are sensitive to its environment and the nature of the central metal ion. Generally, zinc complexes of bacteriochlorins exhibit a lower fluorescence quantum yield and a shorter singlet excited-state lifetime compared to their free-base or magnesium counterparts, which is often attributed to the heavy-atom effect promoting intersystem crossing. uj.edu.pl For some synthetic zinc bacteriochlorins, fluorescence quantum yields have been reported to range from 0.08 to 0.20, with lifetimes of 3.3–4.4 ns. uj.edu.pl

In a study comparing Mg-BChl a and Zn-BChl a in acetone, the fluorescence emission from the Qy state was observed at 1.58 eV (785 nm) for both, indicating the central metal has little effect on the Qy emission energy. aip.org However, the formation of dimers can dramatically quench fluorescence. For example, when Zn-bacteriochlorophyllide (ZnBChlide) forms dimers within a de novo designed protein, the fluorescence quantum yield is reduced by about 80%, and the singlet excited-state lifetime decreases by two orders of magnitude compared to the monomer. nih.gov

The fluorescence lifetime of Zn-chlorophyll a in a CTAB micellar solution was measured to be 9.0 ns, which is shorter than that of Mg-chlorophyll a (9.8 ns) under similar conditions. researchgate.net In the context of photosynthetic reaction centers, the excited state lifetime is significantly shorter due to efficient energy and electron transfer processes. For instance, in the RC of A. rubrum, the major decay of fluorescence from the excited special pair, P(Zn)*, has a time constant of 3.3 ps. researchgate.net

Fluorescence Properties of Zn-BChl a and Related Compounds
CompoundEnvironmentFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf)Reference
Synthetic Zn-bacteriochlorins-0.08 - 0.203.3 - 4.4 ns uj.edu.pl
Zn-chlorophyll aCTAB micellar solution-9.0 ns researchgate.net
P(Zn)* in A. rubrum RCProtein Complex-3.3 ps (major decay) researchgate.net
ZnBChlide (monomer)HP7 protein-- nih.gov
ZnBChlide (dimer)HP7 proteinReduced by ~80%Reduced by 2 orders of magnitude nih.gov

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) Spectroscopy

Circular dichroism (CD) and magnetic circular dichroism (MCD) spectroscopy are powerful tools for probing the structure of pigment-protein complexes. researchgate.netjst.go.jp CD spectroscopy is particularly sensitive to the chiral arrangement of chromophores, such as the excitonic interactions in pigment dimers. MCD spectroscopy provides insights into the electronic states and the nature of the primary electron donor in photosynthetic RCs. researchgate.netnih.gov

In the reaction center of Acidiphilium rubrum, MCD studies were crucial in identifying the primary electron donor as a dimer of Zn-BChl a. researchgate.netnih.gov This was determined by examining the ratio of the MCD intensity of the Faraday B-term to the dipole strength (B/D) in the Qy region. The B/D ratio for the donor was found to be about half that of the accessory Zn-BChl a, a characteristic signature of a dimeric species. researchgate.netnih.gov However, the exciton splitting was estimated to be approximately 570 cm⁻¹, which is smaller than that observed in Rhodobacter sphaeroides, suggesting a weaker interaction between the two Zn-BChl a molecules in the A. rubrum dimer. nih.gov Furthermore, the bleach of the Qx band was half of that seen in Rhodobacter sphaeroides, indicating that the positive charge (cation) is localized on a single Zn-BChl a molecule within the dimer upon oxidation. researchgate.netnih.gov

CD spectroscopy on self-aggregating zinc bacteriochlorophyll-d analogs also reveals important structural information. Monomeric species in THF show weak CD signals. nih.govwiley.com In contrast, upon forming self-aggregates in an aqueous micellar solution, intense and bisignate CD bands appear in the red-shifted Qy and Soret regions, which is a clear indication of exciton coupling among the chromophores. nih.govwiley.comoup.com

Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques, with resolutions on the femtosecond and picosecond timescales, are essential for directly observing the rapid energy and electron transfer events that are fundamental to photosynthesis.

Femtosecond Transient Absorption Studies

Femtosecond transient absorption spectroscopy allows for the real-time tracking of excited-state populations following photoexcitation. In studies of RCs from a Rhodobacter sphaeroides mutant containing Zn-BChl a (Zn-RC), this technique has been used to follow the primary electron transfer kinetics. pnas.orgucsd.edu

Upon excitation, the decay of the excited special pair (P*) in the Zn-RC shows two main components with time constants of 2.6 ± 0.2 ps and 9.8 ± 0.5 ps. pnas.org These kinetics are surprisingly similar to those of the wild-type RC containing Mg-BChl a. pnas.org Further investigation of the electron transfer process involving the primary acceptor (HA), which is also a Zn-BChl a molecule in this mutant, revealed that the formation of the P⁺HA⁻ state occurs in about 3 ps, and its subsequent decay, corresponding to electron transfer to the quinone acceptor (QA), happens with a time constant of 250 ± 25 ps. pnas.org These results demonstrate that even with a significantly altered pigment composition, the RC can maintain highly efficient electron transfer. pnas.org

Studies on monomeric Zn-BChl a in solution have used femtosecond pump-probe spectroscopy to investigate intramolecular relaxation dynamics. osti.govnih.gov These experiments determined the lifetime of the Qx excited state to be approximately 70 femtoseconds, indicating an ultrafast internal conversion from the Qx to the Qy state. osti.govnih.gov

Kinetic Components from Transient Absorption Studies of Zn-BChl a Systems
SystemProcessTime ConstantReference
Zn-RC (Rb. sphaeroides mutant)P* Decay2.6 ± 0.2 ps (78%) pnas.org
Zn-RC (Rb. sphaeroides mutant)P* Decay9.8 ± 0.5 ps (26%) pnas.org
Zn-RC (Rb. sphaeroides mutant)Formation of P⁺HA⁻~3 ps pnas.org
Zn-RC (Rb. sphaeroides mutant)Decay of P⁺HA⁻ (ET to QA)250 ± 25 ps pnas.org
Monomeric Zn-BChl aQx state lifetime (internal conversion)70 fs osti.govnih.gov

Fluorescence Up-Conversion Spectroscopy for Energy Transfer Dynamics

Fluorescence up-conversion spectroscopy is a technique that provides high time resolution for measuring fluorescence decay kinetics, making it ideal for studying ultrafast energy transfer processes in photosynthetic systems. researchgate.netacs.orgacs.org

This method was applied to study the reaction center complex of Acidiphilium rubrum. researchgate.net The kinetics of fluorescence from the excited special pair, P(Zn), were measured. The results showed a rise time of 0.16 ps, which represents the energy transfer from the excited accessory Zn-BChl a (B(Zn)) to the special pair (P(Zn)). researchgate.net The subsequent major decay component of 3.3 ps corresponds to the primary electron transfer from P(Zn)* to the bacteriopheophytin acceptor (H). researchgate.net

Furthermore, by analyzing the fluorescence anisotropy, the angle between the transition dipoles of the B(Zn) and P(Zn) pigments was estimated to be 36 degrees. researchgate.net The time constants for energy and electron transfer, as well as the relative orientation of the pigments, were found to be remarkably similar to those in the well-studied Rhodobacter sphaeroides RC, highlighting the efficiency of the A. rubrum RC despite the substitution of Mg with Zn. researchgate.net

Electron Paramagnetic Resonance (EPR) and Hyperfine Sublevel Correlation (HYSCORE) Spectroscopy

Electron Paramagnetic Resonance (EPR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy are powerful magnetic resonance techniques used to investigate paramagnetic species, such as the radical cations of Zinc bacteriochlorophyll a (Zn-BChl a). These methods provide detailed insights into the electronic structure and environment of the radical species.

The one-electron oxidation of zinc-containing bacteriochlorins, such as Zn-BChl a, results in the formation of stable π-cation radicals. nih.gov These radicals are paramagnetic and thus amenable to study by EPR spectroscopy. In biological systems, Zn-BChl a has been identified as a key component of the primary electron donor in the type-1 reaction centers (RCs) of the phototrophic bacterium Chloracidobacterium (C.) thermophilum. rsc.orgnih.gov The primary donor in this organism, designated P840, is a special pair composed of two Zn-BChl a' molecules. rsc.orgrsc.org

Upon illumination at cryogenic temperatures, a continuous-wave (CW) EPR signal is photoaccumulated, corresponding to the oxidized primary donor, P840+. rsc.org This signal is characterized by a g-value of approximately 2.003. rsc.org A key feature of the P840+ EPR signal is its narrow peak-to-peak line width of about 0.8 mT. rsc.org This is significantly narrower than the EPR signal observed for a monomeric bacteriochlorophyll a cation in vitro. rsc.org Such line-narrowing is a hallmark of radical cation dimers and indicates that the unpaired electron's wavefunction is delocalized, or distributed, over both of the bacteriochlorin (B1244331) macrocycles that constitute the special pair. rsc.org The surprising similarity in properties between the radicals of free base and zinc bacteriochlorins has been noted in comparative studies. nih.govpnas.org

While CW-EPR provides initial evidence for a dimeric radical, advanced pulsed EPR techniques like HYSCORE are required to definitively prove the structure and map the distribution of the unpaired electron's spin density. HYSCORE is a two-dimensional pulsed EPR experiment that measures the hyperfine interactions between the unpaired electron and surrounding magnetic nuclei (e.g., ¹⁴N, ⁶⁷Zn).

In studies of C. thermophilum reaction centers containing isotopically enriched ⁶⁷Zn, 2D ⁶⁷Zn HYSCORE spectroscopy provided direct and unambiguous evidence that the P840 primary donor is composed of a Zn-BChl a' dimer. rsc.orgrsc.org The detection of hyperfine couplings to the ⁶⁷Zn nucleus confirmed its presence within the primary donor radical. rsc.org

Furthermore, the combination of HYSCORE experiments with Density Functional Theory (DFT) calculations allows for a detailed mapping of the electron spin density. rsc.orgresearchgate.net For the P840+ cation, the measured electron-nuclear hyperfine parameters, analyzed with DFT, revealed that the electron spin density is distributed nearly symmetrically over the two Zn-BChl a' molecules that form the dimer. rsc.orgrsc.org This symmetric distribution is expected for a homodimeric reaction center. rsc.org In vitro studies of zinc bacteriochlorin radicals using Electron Spin Resonance (ESR) have also shown that the protons of the saturated rings carry large spin densities, a finding consistent with molecular orbital calculations. nih.gov

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a vibrational spectroscopy technique that provides detailed information about the structure of a chromophore and its interactions with the local environment. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, specific vibrational modes associated with the chromophore are selectively enhanced.

For bacteriochlorophylls, RR spectroscopy is a sensitive probe of the macrocycle's conformation, the coordination state of the central metal ion, and intermolecular interactions such as hydrogen bonding. rsc.orgresearchgate.net Studies on metal-substituted bacteriochlorophylls have successfully characterized Raman bands that are sensitive to the conformation of the bacteriochlorin ring. rsc.org

The coordination state of the central zinc ion in Zn-BChl a can be inferred from coordination-sensitive marker bands in the RR spectrum. researchgate.net For example, analysis of these bands can distinguish between five- and six-coordinate states of the central metal. researchgate.net Furthermore, RR spectroscopy can identify and characterize hydrogen bonds to the conjugated carbonyl groups (e.g., the C3-acetyl and C13¹-keto groups) of the bacteriochlorophyll. pnas.org The stretching frequency of a carbonyl group involved in a hydrogen bond is typically downshifted compared to a non-hydrogen-bonded carbonyl. For instance, a C=O stretching vibration observed around 1640 cm⁻¹ in bacteriochlorophyll a has been assigned to a hydrogen-bonded C2 acetyl carbonyl group. pnas.org Changes in the local protein or solvent environment that alter these hydrogen bonds can be directly observed as shifts in the corresponding Raman peaks. pnas.org

Structural and Functional Elucidation of Zinc Bacteriochlorophyll a in Pigment Protein Complexes

Association with Photosynthetic Reaction Centers (RCs)

In purple photosynthetic bacteria, the reaction center is a pigment-protein complex that facilitates the initial light-induced charge separation. Studies on A. rubrum and a bchD (magnesium chelatase) mutant of R. sphaeroides have shown that Zn-BChl a can fully substitute for the native pigments, binding to the special pair, accessory, and bacteriopheophytin (B92524) sites. researchgate.netucsd.edu

The primary electron donor in these unique reaction centers, termed P(Zn), is a dimer of Zn-BChl a molecules. researchgate.net Oxidized-minus-reduced difference spectra have definitively confirmed that Zn-BChl a serves as the primary electron donor. researchgate.net In A. rubrum, this special pair exhibits a characteristic absorption maximum in the near-infrared region at 875 nm, while in the R. sphaeroides mutant, this peak is observed at 855 nm. researchgate.netucsd.edu

Research indicates that while P(Zn) is a dimer, the excitonic interaction between the two Zn-BChl a molecules is weaker than in their Mg-BChl a counterparts. researchgate.net Despite this, the electron transfer efficiency remains remarkably high, with a quantum yield approaching that of the wild type. ucsd.edupnas.org The midpoint redox potential of the P(Zn)/P(Zn)⁺ couple in the R. sphaeroides mutant was determined to be approximately 515 mV, only slightly higher than the 505 mV potential of the native Mg-BChl a special pair. pnas.org Ultrafast time-resolved spectroscopy on these zinc-containing RCs revealed that the primary electron transfer from the excited donor, P(Zn)*, occurs on a picosecond timescale, comparable to the native system. pnas.org

Table 1: Electrochemical and Kinetic Properties of the Primary Donor P(Zn)

PropertyValueOrganism/SystemReference
Midpoint Redox Potential (PZn/PZn+)515 ± 5 mVRhodobacter sphaeroides (bchD mutant) pnas.org
Excited State Decay Kinetics (Major Component)2.8 ± 0.2 ps (86%)Rhodobacter sphaeroides (bchD mutant) pnas.org
Excited State Decay Kinetics (Minor Component)10.1 ± 0.5 ps (18%)Rhodobacter sphaeroides (bchD mutant) pnas.org

Beyond the special pair, Zn-BChl a also populates the accessory bacteriochlorophyll (B101401) binding sites (B-sites) and, significantly, the bacteriopheophytin binding sites (H-sites). researchgate.netucsd.edu In a typical RC, the H-sites are occupied by bacteriopheophytin a (BPhe a), a metal-free bacteriochlorin (B1244331). However, in the R. sphaeroides bchD mutant, spectroscopic analysis revealed that Zn-BChl a occupies all six bacteriochlorin binding sites: the two P-sites, the two B-sites, and the two H-sites. ucsd.eduubc.ca

The accessory Zn-BChl a molecules (B(Zn)) give rise to an absorption band at approximately 792-794 nm. researchgate.netucsd.edu The Zn-BChl a molecules in the H-sites (H(Zn)) have distinct spectral features, including a Qy band around 775 nm and a prominent Qx band near 560 nm, the latter being a signature for monomeric Zn-BChl a. ucsd.edu The ability of Zn-BChl a to occupy the H-site and still facilitate efficient electron transfer underscores its functional versatility. ucsd.eduubc.ca

The functional adaptability of Zn-BChl a within the RC is attributed to the flexible coordination chemistry of the central zinc ion. It is proposed that the coordination state of the zinc atom differs depending on its binding site within the RC protein scaffold. ucsd.edu

In the special pair (P) and accessory (B) sites, the zinc ion is believed to be five-coordinate (pentacoordinated). ucsd.edu This is analogous to the Mg-BChl a in native RCs, where a conserved histidine residue from the L or M subunit of the RC protein provides a fifth ligand to the central metal ion. ucsd.edu This pentacoordination influences the electronic properties of the pigment.

In contrast, within the bacteriopheophytin-binding H-sites, the zinc ion in Zn-BChl a is proposed to be four-coordinate (tetracoordinated). ucsd.eduubc.ca This is because the H-site pocket lacks an amino acid residue positioned to act as an axial ligand to the central metal of the bacteriochlorin. pnas.org This tetracoordinated state is spectrally similar to Zn-BChl a in organic solvents and is a key factor in preserving the high efficiency of electron transfer, allowing the cofactor to function effectively as a primary electron acceptor despite being a chlorophyll-type pigment rather than a pheophytin. ucsd.eduubc.ca

Integration into Light-Harvesting Complexes (e.g., LH1, LH2)

In addition to the reaction centers, Zn-BChl a is also integrated into the light-harvesting (or antenna) complexes that surround the RC. These complexes, typically designated LH1 (core antenna) and LH2 (peripheral antenna), absorb solar energy and transfer it to the RC. researchgate.netoup.com

Structural models of light-harvesting complexes show that they are composed of repeating αβ-polypeptide subunits that form a cylindrical assembly. nih.govresearchgate.net These polypeptides provide a scaffold for binding the bacteriochlorophyll and carotenoid pigments. In bacteria that produce Zn-BChl a, this pigment replaces Mg-BChl a within the LH1 and LH2 complexes. researchgate.net The fundamental architecture of the antenna is preserved, with the Zn-BChl a molecules arranged in circular arrays. The central zinc atom of each Zn-BChl a is coordinated by conserved histidine residues located within the transmembrane helices of the α and β polypeptides, mirroring the binding scheme of Mg-BChl a in native complexes. nih.gov

The spectroscopic properties of the light-harvesting complexes are defined by the arrangement and interactions of the bound pigments. In LH2 complexes containing Mg-BChl a, two distinct absorption bands are typically observed: one at 800 nm (B800) arising from monomeric BChl a, and another, red-shifted band at 850 nm (B850) from strongly coupled BChl a molecules. nih.gov When Zn-BChl a is integrated into the LH2 complexes of the R. sphaeroides mutant, it gives rise to analogous absorption bands. researchgate.net The presence of these distinct spectral signatures indicates that the Zn-BChl a molecules successfully occupy both the B800 and B850 binding sites and that the critical pigment-pigment and pigment-protein interactions that cause the characteristic spectral properties are largely maintained. researchgate.netnih.gov

Table 2: Spectroscopic Absorption Peaks (Qy) of Zn-BChl a in Reaction Center Sites

SitePigmentAbsorption Peak (nm)Organism/SystemReference
Primary Donor (P)P(Zn)875Acidiphilium rubrum researchgate.net
Primary Donor (P)P(Zn)855Rhodobacter sphaeroides (bchD mutant) ucsd.edu
Accessory BChl (B)B(Zn)792Acidiphilium rubrum researchgate.net
Accessory BChl (B)B(Zn)794Rhodobacter sphaeroides (bchD mutant) ucsd.edu
Bacteriopheophytin (H)H(Zn)753Acidiphilium rubrum (Contains BPhe a at H-site) researchgate.net
Bacteriopheophytin (H)H(Zn)~775Rhodobacter sphaeroides (bchD mutant) ucsd.edu

Mechanisms of Photoinduced Electron Transfer

Photoinduced electron transfer is the fundamental process by which photosynthetic organisms convert light energy into chemical energy. In pigment-protein complexes containing zinc bacteriochlorophyll a (Zn-BChl a), this process begins with the excitation of a specialized pair of bacteriochlorophylls, leading to a rapid series of electron movements through a chain of acceptor molecules.

Kinetics of Initial Charge Separation

The initial step of photosynthesis involves the transfer of an electron from a photoexcited primary electron donor, typically a "special pair" of bacteriochlorophylls, to a nearby acceptor molecule. The speed of this charge separation is critical for ensuring a high quantum yield of photosynthesis, as it must outcompete other de-excitation pathways such as fluorescence and non-radiative decay.

Table 1: Kinetics of Primary Events in the A. rubrum Reaction Center

ProcessDescriptionTime Constant (ps)Source
Energy TransferB(Zn)* → P(Zn)0.16 nih.gov
Initial Charge SeparationP(Zn)* → H3.3 nih.gov

Electron Transfer Pathways and Efficiencies

Following the initial charge separation, the electron is transferred along a specific pathway of cofactors embedded within the reaction center protein. In the A. rubrum RC, the pathway involves the transfer of an electron from the excited special pair, P(Zn)*, to the bacteriopheophytin a acceptor, H. nih.gov

Remarkable insights into the versatility of Zn-BChl a have come from studies of genetically modified Rhodobacter sphaeroides. In a magnesium chelatase mutant, Zn-BChl a replaces not only the special pair (P) and accessory bacteriochlorophylls (B) but also the bacteriopheophytin molecules (H) that normally act as the initial electron acceptors. ucsd.edupnas.org Despite this significant change in cofactor composition, the modified reaction center is still capable of performing transmembrane charge separation. ucsd.edu The electron transfer pathway proceeds from the excited special pair (P*) to a Zn-BChl a molecule occupying the bacteriopheophytin HA site, and then to the primary quinone acceptor (QA). ucsd.edu Astonishingly, this electron transfer occurs with an efficiency greater than 95% of the wild-type reaction center, which uses bacteriopheophytin as the acceptor. ucsd.edupnas.org This demonstrates that Zn-BChl a can function effectively as both a primary electron donor and an initial electron acceptor. However, studies on other mutants where bacteriochlorophyll replaces the native bacteriopheophytin acceptor have shown a reduction in quantum yield, suggesting that while alternative pathways are possible, the specific combination of cofactors in wild-type systems is highly optimized for maximum efficiency. nih.gov

Table 2: Electron Transfer Pathways and Efficiencies

Organism/SystemPrimary Donor (P)Primary Acceptor (H)Electron Transfer PathwayEfficiencySource
Acidiphilium rubrum (Wild-Type)Zn-BChl a DimerBacteriopheophytin aP(Zn)* → HHigh nih.gov
Rb. sphaeroides (bchD Mutant)Zn-BChl a DimerZn-BChl aP* → HA(Zn-BChl) → QA>95% of Wild-Type ucsd.edupnas.org
Rb. sphaeroides (Wild-Type)Mg-BChl a DimerBacteriopheophytin aP* → HA → QA~100% ucsd.edunih.gov

Influence of Protein Environment on Electron Transfer Rates

The protein scaffold of the reaction center is not merely a passive holder for the pigment cofactors; it actively modulates their properties to control the rates and directionality of electron transfer. The high efficiency of the A. rubrum RC is attributed to both the intrinsic chemical properties of Zn-BChl a and specific modifications in the protein environment. nih.gov For instance, the L168HE modification in the A. rubrum protein is thought to fine-tune the properties of the P(Zn) special pair. nih.govresearchgate.net

A critical factor influencing electron transfer is the redox potential of the cofactors, which is heavily modulated by the surrounding protein. nih.gov In the Rb. sphaeroides mutant containing only Zn-BChl a, a key difference is observed in the coordination of the central zinc ion. The Zn-BChl a molecules at the special pair (P) and accessory (B) sites appear to be pentacoordinated, likely through a histidine ligand from the protein. pnas.org In contrast, the Zn-BChl a that replaces bacteriopheophytin at the acceptor (H) site is proposed to be tetracoordinated. ucsd.edu This difference in coordination, dictated by the local protein pocket, is crucial. It significantly alters the electronic properties and raises the redox midpoint potential of the H-site cofactor, making it a suitable electron acceptor and facilitating the charge separation that drives photosynthesis. ucsd.edupnas.org This demonstrates how the protein environment provides a unifying mechanism for controlling cofactor function. ucsd.edu

Table 3: Influence of Protein Environment on Zn-BChl a Properties

Cofactor SiteProposed Zn CoordinationCoordinating Ligand (Example)Functional ConsequenceSource
Special Pair (P) & Accessory (B)PentacoordinatedHistidineFunctions as primary electron donor pnas.org
Acceptor (H)TetracoordinatedNone (inferred)Alters redox potential to function as an electron acceptor ucsd.edu

Mechanisms of Excitation Energy Transfer

Before charge separation can occur at the reaction center, light energy captured by antenna pigments must be efficiently transferred to the special pair. This process, known as excitation energy transfer (EET), occurs with remarkable speed and efficiency.

Intracomplex Energy Transfer Pathways

Within a single pigment-protein complex, excitation energy funnels rapidly from higher-energy pigments to lower-energy pigments, ultimately reaching the reaction center special pair, which has the lowest-energy excited state. In the Zn-BChl a-containing reaction center of A. rubrum, a distinct intracomplex energy transfer pathway has been identified. nih.gov

Energy absorbed by the accessory Zn-BChl a molecules, B(Zn), is transferred to the special pair, P(Zn), with a time constant of just 0.16 ps. nih.gov This ultrafast transfer ensures that the excitation energy is delivered to the primary electron donor almost instantaneously after being captured by the adjacent accessory pigments. This pathway represents the final step in the energy-funneling process from the larger light-harvesting antenna system to the site of photochemistry. nih.gov In general, photosynthetic systems are designed to channel energy from antenna complexes (like LH1) to the reaction center, a process vital for efficient light harvesting across a broad spectral range. nih.gov

Table 4: Intracomplex Energy Transfer in the A. rubrum RC

Energy DonorEnergy AcceptorTransfer Time (ps)Source
Accessory Zn-BChl a (B(Zn))Special Pair Zn-BChl a (P(Zn))0.16 nih.gov

Dexter and Förster Energy Transfer Contributions

Two primary mechanisms govern excitation energy transfer between molecules: Dexter and Förster transfer.

Dexter Energy Transfer: This is a short-range mechanism that requires the wavefunctions of the donor and acceptor molecules to overlap. libretexts.org It can be conceptualized as a simultaneous exchange of two electrons between the molecules and is typically efficient only at distances less than 10 Å. libretexts.org

Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative process based on the electrostatic coupling of the transition dipoles of the donor and acceptor molecules. uw.edu.pl Its efficiency depends on the distance between the molecules (decaying at a rate of 1/R⁶), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. uw.edu.pl FRET can operate effectively over distances of 50-100 Å. uw.edu.pl

In the context of the B(Zn)* → P(Zn) energy transfer in the A. rubrum RC, the evidence points strongly toward a Förster mechanism . The transfer is extremely fast (0.16 ps) and highly efficient. nih.gov Furthermore, analysis of fluorescence anisotropy suggests an angle of approximately 36 degrees between the transition dipoles of B(Zn) and P(Zn), a key parameter consistent with Förster theory calculations. nih.gov Given the distances between pigments in reaction centers, the long-range nature of the Förster mechanism makes it the most plausible explanation for the rapid and efficient funneling of energy from accessory pigments to the special pair. nih.gov The short-range Dexter mechanism is less likely to be the dominant pathway for this primary energy transfer step. libretexts.org

Theoretical and Computational Chemistry of Zinc Bacteriochlorophyll a

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of Zn-BChl a. These methods provide a detailed picture of molecular orbitals, energy levels, and charge distributions, which govern the molecule's spectroscopic and reactive behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the ground and excited state electronic structures of Zn-BChl a and its aggregates. acs.orgrsc.org DFT calculations offer a balance between computational cost and accuracy, making it suitable for systems of this size.

In the context of photosynthetic reaction centers, DFT calculations have been instrumental in characterizing the primary donor. For example, in the homodimeric type-1 reaction center of Chloracidobacterium thermophilum, DFT calculations, in conjunction with 2D ⁶⁷Zn HYSCORE spectroscopy, demonstrated that the primary donor P840⁺ is a Zn-BChl a' dimer. rsc.orgnih.gov These calculations showed that the electron spin density is distributed almost symmetrically over the two Zn-BChl a' molecules. rsc.orgnih.gov The computational models for these studies were sometimes derived from existing structures of other reaction centers, like the heliobacterial reaction center (HbRC), with necessary modifications such as replacing Mg(II) with Zn(II). rsc.org

Furthermore, DFT has been used to analyze bacteriochlorophyll (B101401) a with various non-native divalent metal ions, including zinc. nih.gov These theoretical analyses, using functionals like Becke-Perdew, provide insights into the geometries and stabilities of these metal-substituted bacteriochlorophylls. nih.gov The calculations reveal that the macrocycle core of Zn-BChl a is relatively flat, and the zinc ion lies within the plane of the macrocycle, showcasing the ligand's ability to accommodate different metal ions. nih.gov It has been noted that the central metal is often shifted towards the pyrrole (B145914) C fused with the isocyclic ring, a region of higher electron density. nih.gov

The table below summarizes key parameters obtained from DFT calculations on Zn-BChl a and related systems.

SystemComputational MethodKey FindingReference
ZnBC molecular arraysDFT (B3LYP/6-31G)Linker and attachment site significantly influence ground state electronic structure and orbital energies. acs.org
P840+ in C. thermophilum RCDFTConfirmed P840+ as a Zn-BChl a' dimer with nearly symmetrical spin density distribution. rsc.orgnih.gov
Metal-substituted BChl aDFT (Becke-Perdew)Zn-BChl a has a wide macrocycle core; the zinc ion is located in-plane but shifted towards the isocyclic ring. nih.gov
Zn-BChl a geometryDFT (B3LYP/6-31G with dispersion correction and implicit solvent)The β-ligation of a THF molecule to the zinc atom is energetically more stable than α-ligation. universiteitleiden.nl

Alongside DFT, ab initio and semi-empirical methods have been applied to study the spectroscopic properties of bacteriochlorophylls, including zinc-containing analogues. acs.orgscispace.com Ab initio methods, while computationally more demanding, can provide benchmark results for other methods. scispace.com Semi-empirical methods, such as ZINDO/S, offer a computationally efficient way to simulate absorption spectra. acs.orgpsu.edu

Ab initio methods have also been used to develop efficient approaches for calculating electron transfer matrix elements in large molecules like bacteriochlorophyll dimers. aip.org By using a diabatic state formalism, these methods can calculate the electronic coupling for various intermolecular geometries from a single self-consistent field (SCF) calculation on each monomer, significantly reducing computational cost compared to traditional supermolecule calculations. aip.org

Excited State Dynamics Simulations

Understanding the fate of absorbed light energy requires simulating the dynamics of the excited states. These simulations can reveal the pathways and timescales of energy transfer and relaxation processes.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules like Zn-BChl a. worldscientific.comnih.gov It allows for the simulation of absorption spectra and the investigation of electronic transitions. nih.govnih.gov

TD-DFT studies on analogue models of M-bacteriochlorophylls (where M = Mg, Zn) have been conducted to examine the excited states of special pairs in photosynthetic reaction centers. worldscientific.com These calculations have shown good agreement with experimental data for low-lying excited states. worldscientific.com For instance, in a study of a Zn-BChl-Im (imidazole) dimer, TD-DFT was used to compare its excited states with the magnesium analogue. worldscientific.com

However, it is well-documented that standard TD-DFT functionals (like B3LYP) can fail significantly for long-range charge-transfer (CT) excited states. nih.govacs.orgfigshare.com This failure is attributed to self-interaction errors in both the ground-state DFT calculation and the TD-DFT treatment of electron transfer. nih.govacs.org This can lead to an incorrect description of the asymptotic behavior of CT states and substantial errors in their excitation energies. nih.govacs.orgfigshare.com This has been demonstrated in systems like a (1,4)-phenylene-linked zincbacteriochlorin-bacteriochlorin complex. nih.govacs.org To overcome this, alternative approaches, such as combining TD-DFT with configuration interaction singles (CIS) or using range-separated functionals like CAM-B3LYP and ωB97X, have been proposed and applied. nih.govnih.govacs.org

For example, in simulating the Qy absorption spectrum of zinc chlorin (B1196114) (ZnChl) aggregates, a model for artificial photosynthesis, TD-DFT calculations using the ωB97X functional combined with an implicit solvent model (SMD) showed good agreement with experimental excitation energies. nih.govnih.gov

SystemComputational MethodKey FindingReference
Zn-BChl-Im dimerTD-DFTCalculated low-lying excited states are in good agreement with experimental data. worldscientific.com
Zincbacteriochlorin-bacteriochlorin complexTD-DFT (B3LYP)Demonstrated failure of standard TD-DFT for long-range charge-transfer states due to self-interaction errors. nih.govacs.org
Zn chlorin aggregatesTD-DFT (ωB97X/SMD)Achieved good agreement with experimental Qy excitation energy, confirming axial coordination of THF to the Zn atom. nih.govnih.gov
Bacteriochlorophyll aTD-DFT (CAM-B3LYP)Quantitatively predicted vibrational frequencies and absorption/emission asymmetry. aip.org

For aggregates of Zn-BChl a, where multiple chromophores interact, exciton (B1674681) theory is essential for describing the collective electronic excitations. optica.orgnih.gov The interactions between the transition dipole moments of the individual molecules lead to the formation of delocalized exciton states, which manifest as shifts and splittings in the absorption spectrum. acs.org

Exciton theory, often combined with quantum chemical calculations, has been used to model the absorption and circular dichroism (CD) spectra of self-assembled bacteriochlorophyll aggregates. psu.edunih.gov For instance, in studies of zinc chlorin aggregates, which serve as models for natural chlorosomes, exciton theory based on TD-DFT results was used to simulate the Qy absorption spectrum. nih.govnih.govmdpi.com These simulations showed that J-aggregates formed through intermolecular coordination bonds are the dominant factor in red-shifting the Qy band into the near-infrared region. nih.govnih.gov

The strength of the excitonic coupling depends on the relative orientation and distance between the interacting pigments. oup.comrsc.org In synthetic zinc bacteriochlorophyll-d analogues, self-aggregation in aqueous solutions leads to red-shifted absorption bands and intense CD signals, which are characteristic of exciton coupling within the supramolecule. nih.govoup.comoup.com The structure of these aggregates, and thus the resulting excitonic properties, can be influenced by factors such as the stereochemistry and steric bulk of peripheral substituents. nih.govoup.com

Molecular Dynamics Simulations of Pigment-Protein Interactions

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic interactions between Zn-BChl a and its surrounding protein environment. acs.orgfrontiersin.org These simulations can reveal how the protein scaffold influences the pigment's conformation, stability, and ultimately its function. nih.gov

While general MD simulations of zinc-containing proteins are common, specific and detailed MD studies focusing solely on Zn-BChl a within a protein are less prevalent in the initial search results. However, the principles from broader studies on zinc proteins are applicable. A significant challenge in simulating metalloproteins is the accurate description of the metal ion and its coordination sphere using classical force fields. biorxiv.org The interactions often involve polarization and charge transfer effects that are not well-captured by standard non-bonded models. biorxiv.org

To address this, hybrid quantum mechanics/molecular mechanics (QM/MM) methods or advanced force fields, such as those based on deep learning (neural network potentials), are being developed. frontiersin.orgbiorxiv.org These methods aim to provide QM-level accuracy for the metal-binding site while treating the rest of the protein with computationally efficient MM methods. frontiersin.orgbiorxiv.org For instance, neural network potentials have been constructed for typical zinc proteins, showing excellent agreement with quantum mechanics calculations for potential energy, atomic forces, and the maintenance of coordination geometry. frontiersin.org

In the context of artificial light-harvesting systems, de novo designed proteins have been used as scaffolds to bind Zn-BChl derivatives. acs.org Characterization of these systems, which can involve the formation of pigment dimers, is crucial for understanding how the protein environment modulates the photophysical properties. acs.org The formation of Zn-BChl dimers within a four-helix bundle protein, for example, leads to significant fluorescence quenching, highlighting the role of pigment-pigment and pigment-protein interactions in dictating excited-state lifetimes. acs.org MD simulations are a key tool to explore the conformational landscape and stability of such pigment-protein complexes. researchgate.netresearchgate.net

Modeling of Charge Transfer States and Reorganization Energies

The theoretical examination of zinc bacteriochlorophyll a (Zn-BChl a) and its derivatives provides critical insights into their function in photosynthetic and artificial light-harvesting systems. Computational chemistry, particularly time-dependent density functional theory (TDDFT), is a powerful tool for modeling the excited states and charge transfer (CT) dynamics of these complex molecules. worldscientific.com

Computational studies have been conducted on a variety of Zn-BChl a systems, including covalently linked dyads, to understand photoinduced charge transfer processes. aip.org These models explore how factors like the linking group between bacteriochlorin (B1244331) units and the presence of different metal ions can tune the optical and electronic properties of the complexes. For instance, the connection points and the dihedral angle between the macrocycles have been shown to significantly influence the optical properties. aip.org

A key aspect of modeling these systems is the accurate description of the environment. Advanced computational frameworks combine methods like a screened range-separated hybrid (SRSH) functional with a polarizable continuum model (PCM) to account for environmental polarization effects. aip.org Using such methods, researchers can analyze the photoinduced CT in symmetric and asymmetric Zn-ligated bacteriochlorin dimers. aip.org In these computational models, the charge transfer states involve a change in the charge of the donor ring; for a Zn-ion ligated ring, which is initially neutral, it becomes +1 in the charge-transfer state. aip.org

The reorganization energy (λ) is a crucial parameter that governs the rate of electron transfer. It represents the energy required to distort the geometry of the reactants to that of the products without actual electron transfer. Low reorganization energies are desirable for efficient charge separation, as they contribute to long-lived charge-separated states with high quantum yields. researchgate.net In computational models of bacteriochlorophyll derivatives, the reorganization energy associated with electron transfer is often calculated by considering the geometric changes in the individual rings as their charge state changes. aip.org For some systems involving bacteriochlorophyll derivatives, a low reorganization energy of 0.23 eV has been calculated, indicating minimal conformational changes during electron transfer. researchgate.net

Table 1: Computational Methods and Findings for Charge Transfer in Zn-BChl a Models
System StudiedComputational MethodKey FindingsReference
Symmetric and asymmetric Zn-ligated bacteriochlorin (BChl) dyadsScreened Range-Separated Hybrid (SRSH) functional with a Polarizable Continuum Model (PCM)The linking group and ligated metal ion can be used to tune optical properties. The charge on the Zn-ligated donor ring changes from neutral to +1 during charge transfer. aip.org
Analogue model of Zn-BChl-Im (Imidazole) dimerTime-Dependent Density Functional Theory (TDDFT)The model was used to examine the excited states for comparison with the special pair in the photosynthetic reaction center of Acidiphilium rubrum. worldscientific.com
General photosynthetic modelsNot specifiedA low reorganization energy (0.23 eV) was calculated, indicating negligible conformational change during electron transfer. researchgate.net

In Silico Design of Novel this compound Analogs

In silico design and computational chemistry are instrumental in the development of novel this compound analogs with tailored properties for applications in artificial photosynthesis and photovoltaic devices. researchgate.net The goal is to create synthetic models that mimic the function of natural bacteriochlorophylls found in the light-harvesting chlorosomes of green photosynthetic bacteria. daneshyari.com

One design strategy involves the chemical modification of chlorophyll-a derivatives to produce synthetic zinc chlorins. researchgate.netdaneshyari.com These modifications can include:

Substitution at the macrocycle periphery: Introducing various functional groups at different positions on the bacteriochlorin ring can alter the electronic properties and self-aggregation behavior. For example, halogenation or alkylation at the 20-position of synthetic zinc bacteriochlorophyll-d analogs was found to affect the Soret and Qy absorption bands in their self-aggregates. daneshyari.com Similarly, introducing an acylhydrazone moiety at the 13-keto position has been explored to create new analogs. nih.gov

Alteration of linking groups: In dimeric or aggregated systems, the structure of the linker connecting the chromophores plays a significant role. Computational studies have shown that the positional relationship of chlorin rings in assemblies can be controlled by the linker structure, thereby influencing the optical properties. dntb.gov.ua Inserting an ethynylene group between a bulky substituent and the chlorin ring has been shown to reduce steric hindrance and facilitate the desired self-aggregation. daneshyari.com

Modifying planarity: Structural changes aimed at reducing the planarity of the macrocycle, for instance through alkyl-bridge anchoring, can fine-tune the spectral properties of the pigment. researchgate.net

These synthetic analogs are often designed to self-assemble in solution, forming large oligomers or nanotubes that exhibit significant red-shifts in their absorption spectra, similar to natural chlorosomes. daneshyari.comresearchgate.net For example, semisynthetic 3¹-hydroxy zinc chlorin (ZnChl) molecules are considered excellent models for natural bacteriochlorophylls as they readily self-assemble into well-defined tubular structures. researchgate.net The design process is often guided by computational modeling to predict how specific chemical changes will impact the final electronic and optical properties of the assemblies. dntb.gov.ua These efforts pave the way for creating novel synthetic pigments for use in more efficient artificial light-harvesting systems. researchgate.net

Table 2: Examples of In Silico Designed this compound Analogs and Their Properties
Analog Type / ModificationDesign StrategyObserved/Predicted PropertiesReference
Zinc bacteriochlorophyll-d analogs with 20-position substitutions (e.g., halogen, alkyl, ethynyl (B1212043) groups)Modification of the chlorin π-system periphery.Halogenation and alkylation affected the Soret and Qy bands. Insertion of an ethynylene linker reduced steric hindrance, promoting self-aggregation. daneshyari.com
Zinc chlorins with modified linkers (e.g., fluorinated phenylene)Alteration of the linker connecting the chlorin core to a peripheral group.The linker structure dictates the positional relation of chlorin rings in assemblies, impacting optical properties. dntb.gov.ua
Zinc bacteriochlorophyll-d analogs with a 13-acylhydrazone moietyReplacement of the 13-keto-carbonyl group.Some analogs self-aggregated in solution, showing red-shifted and broadened absorption bands similar to natural systems. nih.gov
Semisynthetic 3¹-hydroxy zinc chlorin (ZnChl)Derived from natural chlorophyll (B73375) a precursors.Considered excellent models for BChl c,d,e; self-assemble into uniform tubular nanostructures. researchgate.net
13²-OH-zinc-bacteriochlorophyllide-a (ZnBChlide) in a de novo designed proteinIncorporation into a designed four-helix bundle protein scaffold (HP7).Formation of dimers within the protein leads to dramatic fluorescence quenching, modeling photoprotective functions. acs.org

Self Assembly and Supramolecular Chemistry of Zinc Bacteriochlorophyll a Derivatives

Formation of J-Aggregates

The spontaneous formation of J-aggregates, a phenomenon extensively studied in bacteriochlorophylls c, d, and their synthetic zinc analogues, is not a well-documented characteristic of Zinc bacteriochlorophyll (B101401) a in isolation. The unique structural features of bacteriochlorophyllides c, d, e, and f allow them to form supramolecular, self-assembling structures within chlorosomes semanticscholar.org. In contrast, Zn-BChl a is typically found in protein-based light-harvesting and reaction center complexes, where its spatial organization is not the result of spontaneous self-assembly into large aggregates nih.gov.

Solvent-Dependent Aggregation Behavior

While detailed studies on the solvent-dependent aggregation of pure Zn-BChl a are scarce, extensive research on zinc chlorin (B1196114) model systems and zinc analogues of bacteriochlorophylls c and d provides insight into the principles of chlorin aggregation. For these analogues, aggregation is highly dependent on the solvent environment. For instance, in polar organic solvents like tetrahydrofuran (B95107) (THF), these molecules typically exist as monomers nih.gov. The introduction of a nonpolar solvent, such as hexane, or the use of aqueous micellar solutions (e.g., Triton X-100) induces the self-assembly into larger oligomeric structures and J-aggregates nih.govnih.govnih.gov. Studies on a synthetic zinc chlorin (ZnChl) dye in methanol/water mixtures show that increasing the water content from 50% to 80% promotes the transition from a monomeric state to aggregated forms nih.gov.

Kinetic vs. Thermodynamic Control of Aggregate Formation

Investigations into synthetic zinc chlorin models, which serve as mimics for natural bacteriochlorophyll systems, have revealed complex aggregation pathways governed by both kinetic and thermodynamic factors. In methanol/water solvent mixtures, a zinc chlorin model system has been shown to initially form kinetically favored nanoparticles, which can be considered an "off-pathway" product. Over time, these nanoparticles can transform into thermodynamically more stable, one-dimensional helical fibers, which represent the "on-pathway" J-aggregate nih.govresearchgate.net. The stability of the kinetically trapped nanoparticles increases with higher concentrations of the zinc chlorin or with a greater water content in the solvent mixture. At very high water content (e.g., >90%), these kinetically controlled aggregates can become deeply trapped and may not convert to the thermodynamically favored form within a reasonable timeframe nih.gov. The speed of oligomerization has been shown to be a determining factor in the final molecular arrangement in chlorosome-type self-assemblies of zinc bacteriochlorophyll c and d analogues nih.gov.

Spectroscopic Signatures of J-Aggregates

The formation of J-aggregates in zinc bacteriochlorophyll analogues is characterized by distinct changes in their spectroscopic properties.

UV-Visible Absorption Spectroscopy: Upon aggregation, the Qy band (the lowest energy absorption band) of the chlorin macrocycle exhibits a significant bathochromic (red) shift and broadening. For example, synthetic zinc bacteriochlorophyll-c model compounds show a shift in their Qy and Soret bands to longer wavelengths upon aggregation in an aqueous Triton X-100 solution compared to their monomeric state in THF nih.gov. Similarly, zinc bacteriochlorophyll-d analogues display red-shifted and broadened Qy and Soret absorption bands upon forming oligomers nih.gov.

Circular Dichroism (CD) Spectroscopy: The formation of ordered, chiral supramolecular structures in J-aggregates gives rise to strong signals in CD spectroscopy. Monomeric solutions of chiral zinc porphyrin analogues of bacteriochlorophyll-d may show weak or no CD signals in the visible region. However, upon self-aggregation in an aqueous micellar solution, they exhibit pronounced CD couplets (pairs of positive and negative bands) in the region of the red-shifted absorption bands, indicating exciton (B1674681) coupling between the chromophores in a defined chiral arrangement oup.com. The specific shape and sign of the CD spectrum are dependent on the stereochemistry of the constituent molecules nih.govoup.com.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for probing the intermolecular interactions that drive aggregation. In studies of 18O-labeled zinc bacteriochlorophyll-d analogues, the vibrational band of the 13-keto-carbonyl group shows a significant shift to lower wavenumbers upon self-aggregation. This shift is indicative of the formation of a specific hydrogen bond involving this keto group, which is a key interaction in the assembly process oup.com.

Table 1: Spectroscopic Shifts Observed Upon J-Aggregation of Zinc Bacteriochlorophyll Analogues This table presents data from model systems and analogues, as spontaneous J-aggregation of pure Zinc bacteriochlorophyll a is not well-documented.

Compound TypeSolvent/Medium for AggregationSpectroscopic TechniqueKey ObservationReference
Synthetic Zinc Chlorin (BChl c model)Methanol/WaterUV-VisQy band red-shifts from ~656 nm to ~760 nm nih.gov
Synthetic Zinc Chlorin (BChl c model)Methanol/WaterCDIntense CD couplet appears at 745 nm and 760 nm nih.gov
Zinc Bacteriochlorophyll-d AnalogueAqueous Triton X-100UV-VisQy band red-shifts from 649 nm to 701 nm nih.gov
Zinc Bacteriochlorophyll-d AnalogueSolid StateFT-IR13-C=O band shifts from 1690 cm⁻¹ to 1655 cm⁻¹ oup.com

Dimerization and Oligomerization Phenomena

For this compound, dimerization is a key phenomenon observed in its natural biological context within the photosynthetic reaction center (RC) of bacteria like Acidiphilium rubrum. In this environment, a pair of Zn-BChl a molecules forms the primary electron donor, often referred to as the "special pair" researchgate.net. This dimerization is not spontaneous in the same way as chlorosomal aggregates but is templated by the surrounding protein structure nih.gov.

Intermolecular Coordination and Hydrogen Bonding Interactions

The primary interactions driving the self-assembly of bacteriochlorophyll analogues into dimers and larger oligomers are intermolecular coordination and hydrogen bonding. A widely accepted model, particularly for chlorosomal BChls, involves a coordination bond between the central metal (zinc in this case) of one molecule and the 3¹-hydroxyl group of a neighboring molecule. This is often accompanied by a hydrogen bond between that same 3¹-hydroxyl group and the 13¹-keto-carbonyl group of a third molecule nih.govoup.com. This network of interactions, along with π-π stacking of the chlorin macrocycles, leads to the formation of stable, ordered aggregates nih.govnih.gov.

In the context of the Zn-BChl a dimer within the reaction center of A. rubrum, the interactions are mediated by the protein environment. Spectroscopic studies indicate that while the primary donor is a dimer, the interaction between the two Zn-BChl a molecules is weaker than that observed for the Mg-BChl a special pair in bacteria like Rhodobacter sphaeroides researchgate.net. In a de novo designed four-helix bundle protein, a water-soluble derivative, 13²-OH-zinc-bacteriochlorophyllide-a, was shown to form dimers, with the protein scaffold providing specific binding sites, likely involving histidine residues that act as axial ligands to the central zinc ions nih.gov.

Structural Characterization of Self-Assembled Dimers and Oligomers

The structural characterization of Zn-BChl a aggregates is primarily derived from spectroscopic analysis of the native protein complexes. Spectroscopic data from reaction centers isolated from A. rubrum have been used to characterize the special pair dimer.

Absorption and Circular Dichroism (CD) Spectroscopy: The absorption spectrum of the Zn-BChl a dimer in the A. rubrum RC shows a characteristic peak for the special pair (P(Zn)) at 875 nm (at 4 K), which is at a shorter wavelength compared to the Mg-BChl a special pair in Rhodobacter sphaeroides researchgate.net. The analysis of magnetic circular dichroism (MCD) and the bleach of the Qx band in oxidized-minus-reduced difference spectra support the dimeric nature of the primary donor, although they also suggest that the positive charge (hole) created upon oxidation is localized on a single Zn-BChl a molecule within the dimer researchgate.net.

Fluorescence Spectroscopy: The formation of dimers of a water-soluble Zn-BChl a derivative within a designed protein scaffold leads to a dramatic quenching of fluorescence. The fluorescence quantum yield was reduced by approximately 80%, and the excited-state lifetime was shortened by two orders of magnitude compared to the monomeric pigment, indicating strong electronic interaction between the molecules in the dimer nih.gov.

Table 2: Characteristics of the this compound Dimer in Protein Complexes

SystemMethod of CharacterizationKey Structural or Spectroscopic FindingReference
Zn-BChl a in Acidiphilium rubrum Reaction CenterAbsorption Spectroscopy (4 K)Special pair (P(Zn)) absorption peak at 875 nm. researchgate.net
Zn-BChl a in Acidiphilium rubrum Reaction CenterMCD and Difference SpectroscopyConfirms dimeric nature of the primary donor; suggests cation localization on one molecule. researchgate.net
Zn-BChl a in Acidiphilium rubrum Reaction CenterFluorescence Up-conversionElectron transfer from the special pair dimer occurs with a time constant of 3.3 ps. researchgate.net
13²-OH-zinc-bacteriochlorophyllide-a in designed proteinFluorescence SpectroscopyDimer formation leads to an 80% reduction in fluorescence quantum yield. nih.gov

Biomimetic Supramolecular Architectures

The self-assembly properties of bacteriochlorophylls (BChls) in the chlorosomes of green photosynthetic bacteria, which occur without a protein scaffold, have inspired the development of biomimetic supramolecular architectures. nih.gov Synthetic analogs of this compound are pivotal in this research, providing simplified and controllable systems to study the fundamental principles of chlorosomal self-organization. These artificial systems aim to replicate the highly efficient light-harvesting capabilities of natural chlorosomes.

Construction of Artificial Chlorosome Analogs

The construction of artificial chlorosome analogs relies on the self-assembly of synthetic zinc bacteriochlorophyll derivatives. These molecules are designed to mimic the key structural features of natural BChl c, d, and e, which are responsible for their aggregation into the complex structures found in nature. nih.govsemanticscholar.org A central strategy involves engineering molecules that possess functional groups capable of forming specific intermolecular interactions, thereby driving the assembly process.

Key molecular features for the successful self-assembly of these analogs include a central zinc atom, a 3¹-hydroxy group, and a 13¹-keto group. bohrium.com These elements facilitate the formation of J-aggregates through a combination of coordination bonding, hydrogen bonding, and π-π stacking interactions. bohrium.comoup.com The primary interactions are often a hydrogen bond between the keto oxygen of one chlorin and the hydroxy group of a second, and the coordination of the hydroxy group's oxygen to the zinc atom of a third molecule (C=O···H-O···Zn). bohrium.com This specific bonding pattern, along with the stacking of the chlorin macrocycles, leads to the formation of large, ordered aggregates. oup.com

The resulting artificial aggregates exhibit spectroscopic properties that are characteristic of natural chlorosomes, most notably a significant red-shift in their Qy absorption bands compared to the monomeric pigments. bohrium.comnih.gov For instance, synthetic zinc chlorins in solution have been shown to form oligomers with Qy absorption bands shifted to longer wavelengths by approximately 1900 cm⁻¹. bohrium.com These spectral shifts are a direct consequence of the strong excitonic coupling between the densely packed chromophores within the self-assembled structure. oup.com Circular dichroism spectroscopy further confirms the formation of chiral supramolecular structures, with the stereochemistry of the synthetic molecules influencing the final aggregated form. oup.comoup.com

Research has explored various modifications to the basic zinc chlorin structure to fine-tune the self-assembly process. For example, zinc bacteriochlorophyll-d analogs with acylhydrazone moieties or different esterifying alcohol chains have been synthesized to study how peripheral groups affect aggregation and the resulting photophysical properties. oup.comnih.gov These studies provide insight into the structure-function relationships that govern the efficiency of light-harvesting in both natural and artificial systems.

Derivative TypeKey Functional GroupsDriving InteractionsSpectroscopic SignatureReference
Synthetic Zinc ChlorinsCentral Zn, 3¹-hydroxy, 13¹-ketoC=O···H-O···Zn hydrogen bonding, π-π stackingQy band red-shift (~1900 cm⁻¹) bohrium.com
Zinc Porphyrin EnantiomersAsymmetric carbon at 13²-position13¹-oxo hydrogen bonding with 3¹-OHChirality-dependent CD couplets oup.comoup.com
Zinc BChl-d Analogs with AcylhydrazoneAcylhydrazinylidene at 13¹-positionExciton coupling of chlorin π-systemsRed-shifted and broadened absorption bands nih.gov

Formation of Nanorods and Lamellar Structures

The self-assembly of this compound derivatives in nonpolar organic solvents or aqueous micellar solutions can lead to a variety of well-defined nanostructures, including nanorods, nanofibers, and lamellar architectures. nih.govnih.govoup.com The morphology of the final supramolecular structure is influenced by factors such as the specific molecular structure of the analog, solvent conditions, and concentration. nih.gov

Studies using synthetic zinc BChl-d analogues modified with amide and urea (B33335) groups in the 17-substituent have demonstrated the formation of thick, rod-like structures. nih.gov Microscopic analyses revealed round or square-shaped rods with widths of approximately 65 nm. nih.gov Cryogenic transmission electron microscopy (Cryo-TEM) of these structures showed an internal lamellar arrangement of the zinc chlorin molecules, with a distinct layer spacing of 1.5 nm. nih.gov This is comparable to the lamellae observed in natural chlorosomes, which have a reported layer spacing of about 2 nm. nih.gov The formation of these ordered internal structures is aided by additional hydrogen bonding between the secondary amide or urea groups. nih.gov

Other research on semisynthetic zinc chlorins has shown their ability to self-organize into well-defined rod-shaped antennae. nih.govresearchgate.net A synthetic model system based on a zinc chlorin (ZnChl) dye in methanol/water solvent mixtures revealed an interplay between two competing aggregation pathways. nih.govsemanticscholar.org This system formed kinetically controlled off-pathway nanoparticles as well as thermodynamically more stable one-dimensional helical fibers (nanofibers). nih.gov The higher order of the nanofibers was confirmed by atomic force microscopy. nih.govsemanticscholar.org Similarly, a lipophilic zinc BChl-d model with an N,N-didodecylamide substituent was found to form two types of J-aggregates: fibrous structures under thermodynamic control and spherical nanoparticles under kinetic control. oup.com These nanoparticles could further co-agglomerate into fiber-like beaded nanostructures. oup.com

The packing of the molecules within these structures can also vary. While many models assume a parallel stacking arrangement similar to that in natural BChls, X-ray diffraction data for some synthetic zinc chlorins have revealed an antiparallel stacking of monomers in the solid state. nih.gov This highlights the diversity of supramolecular architectures that can be achieved with these biomimetic systems.

Zinc BChl a DerivativeSolvent/ConditionsObserved StructureDimensionsReference
BChl-d analogue with amide/urea groupsNonpolar organic solventRods with internal lamellaeRod width: ~65 nm; Lamellar spacing: 1.5 nm nih.gov
Zinc Chlorin (ZnChl) dyeMethanol/water mixtureHelical nanofibers and nanoparticlesNot specified nih.gov
Lipophilic BChl-d model with N,N-didodecylamideTHF/n-hexaneFibers and spherical nanoparticlesNanoparticle diameter: 3.7 ± 0.4 nm oup.com
Semisynthetic Zinc ChlorinsSolid stateAntiparallel stacked rodsNot specified nih.gov

Synthetic Approaches and Derivatives of Zinc Bacteriochlorophyll a

Chemical Modification of Natural Chlorophyll (B73375) Precursors

The most common and economically viable approach to obtaining bacteriochlorophyll-type compounds is through the chemical modification of abundant natural chlorophylls (B1240455), primarily chlorophyll-a. This precursor is readily extracted from cyanobacteria and plants. The core strategy involves the reduction of the C7=C8 double bond of the chlorin (B1196114) macrocycle to create the characteristic bacteriochlorin (B1244331) structure.

One established method begins with the conversion of chlorophyll-a to methyl pheophorbide-a. The vinyl group at the C3 position can be selectively oxidized and then reduced to an ethyl group. Subsequently, the C7=C8 double bond is dihydroxylated using osmium tetroxide, followed by a two-step reduction to yield a bacteriochlorin. The final step involves the insertion of zinc into the macrocycle, typically by treatment with zinc acetate (B1210297) in a solvent like dichloromethane/methanol, to produce zinc bacteriochlorophyll (B101401) a analogs.

Researchers have also developed methods to create specific derivatives. For instance, zinc cis-7,8-dihydroxy-pyrobacteriochlorophyll-a has been synthesized from chlorophyll-a as a stable model of bacteriochlorophyll-a. This semi-synthetic bacteriochlorin exhibits optical properties in diethyl ether that are similar to those of natural bacteriochlorophyll-a. nih.gov Another example is the preparation of zinc 7,8-cis-dihydroxy-3-hydroxymethyl-13¹-oxo-bacteriochlorin, which was designed to mimic the self-aggregation properties of natural bacteriochlorophylls-c/d/e. oup.com

PrecursorKey ReagentsIntermediate(s)Final Product
Chlorophyll-aOsmium tetroxide, H₂S, Zinc acetate7,8-dihydroxy-chlorophyll-aZinc bacteriochlorophyll a analog
Chlorophyll-aN/AMethyl 3-hydroxymethyl-pyropheophorbide-aZinc methyl 3-hydroxymethyl-pyropheophorbide-a with acylhydrazinylidene group

Synthesis of Zinc Bacteriochlorophyllide Analogs

Bacteriochlorophyllides, which lack the phytyl tail of bacteriochlorophylls, are also important synthetic targets. Their synthesis often follows similar pathways to that of bacteriochlorophylls, starting from chlorophyllide-a. The conversion of chlorophyllide-a to bacteriochlorophyllide-a involves the reduction of the C7-C8 double bond, hydration of the vinyl group to a hydroxyethyl (B10761427) group, and subsequent dehydrogenation to an acetyl group.

Synthetic efforts have focused on creating analogs of bacteriochlorophyll-d, a key pigment in the light-harvesting chlorosomes of green photosynthetic bacteria. For example, zinc methyl 3-hydroxymethyl-pyropheophorbides-a possessing an acylhydrazinylidene group at the 13¹-position have been prepared by chemically modifying chlorophyll-a. researchgate.net The synthesis involves reacting the 13-carbonyl group of a chlorophyll-a derivative with an acylhydrazine, followed by the insertion of zinc. researchgate.net These analogs have been shown to self-aggregate in aqueous solutions, mimicking the behavior of natural bacteriochlorophyll-d. researchgate.net

The isolated yields of these zinc bacteriochlorophyll-d analogs can vary depending on the nature of the acylhydrazone group, as illustrated in the following table. researchgate.net

Acyl Group (R in R-CONHNH₂)Isolated Yield (%)
Methyl12
Ethyl17
Propyl16
Butyl36
Pentyl14
Hexyl18
Isopropyl50
tert-Butyl30
Benzyl43

Design and Synthesis of Novel Zinc Chlorin Derivatives with Tunable Properties

A significant area of research involves the design and synthesis of novel zinc chlorin derivatives with properties tailored for specific applications. By introducing different functional groups at various positions on the chlorin macrocycle, it is possible to modulate their photophysical, electrochemical, and self-assembly properties.

For example, the introduction of amino groups at the 3¹-position of zinc chlorins has been explored. These aminochlorin derivatives can exhibit strong coordination to the central zinc atom, leading to robust, single-stack rod structures in non-polar solvents. The nature of the amino substituent (e.g., -NH₂, -NHMe, -NMe₂) can influence the self-aggregation behavior and the efficiency of binding to surfaces like TiO₂, which is relevant for applications in dye-sensitized solar cells. researchgate.net

The photophysical properties of zinc chlorins can also be tuned by altering the substituents on the macrocycle. Studies have shown that the introduction of methoxy (B1213986) groups, hydroxyl groups, and alkyl chains can affect the localization of the chlorins within liposomal membranes, which is a key factor for their efficacy as photosensitizers in photodynamic therapy. Furthermore, the conjugation of zinc chlorin derivatives with biomolecules, such as biotin, has been investigated to achieve targeted delivery to cancer cells. These modifications can lead to shifts in the absorption and emission spectra of the compounds. For instance, metallation of a biotinylated chlorin with zinc resulted in a bathochromic (red) shift of the Soret band by approximately 12 nm and a hypsochromic (blue) shift of a Q band by about 25 nm.

Derivative TypeFunctional Group(s)Tunable PropertyPotential Application
Aminochlorins-NH₂, -NHMe, -NMe₂Self-aggregation, Surface bindingDye-sensitized solar cells
Substituted ChlorinsMethoxy, Hydroxyl, Alkyl chainsMembrane localization, Photophysical propertiesPhotodynamic therapy
Bioconjugated ChlorinsBiotinTargeted delivery, Spectral propertiesTargeted photodynamic therapy

Covalently Linked Dimers and Oligomers

To mimic the "special pair" of bacteriochlorophylls in the reaction centers of photosynthetic organisms, researchers have synthesized covalently linked dimers and oligomers of this compound derivatives. These structures are typically created by linking two or more chlorin units through a covalent spacer.

One common approach is to link two zinc pyropheophorbide-a units, derived from chlorophyll-a, via a diester linkage with a molecule like ethylene (B1197577) glycol. These synthetic dimers can form folded conformations in solution, often facilitated by axial ligation with a coordinating solvent molecule like methanol. This folding brings the two chlorin macrocycles into close proximity, leading to strong excitonic coupling and a significant red-shift in the Qy absorption band, which is characteristic of the special pair in natural photosynthetic systems.

Heterodimers, composed of different chlorin or bacteriochlorin units, have also been synthesized. For example, a dimer consisting of a zinc chlorin linked to a zinc bacteriochlorin has been prepared. The extent of the red-shift in the absorption spectrum of these dimers upon folding is dependent on the nature of the constituent macrocycles and the geometry of the folded structure.

The self-assembly of zinc bacteriochlorophyll analogs into larger oligomeric structures is another area of intense investigation. Zinc analogs of bacteriochlorophylls c and d have been shown to self-assemble in aqueous media with phospholipids (B1166683) to form J-aggregates, which are characterized by a sharp, red-shifted absorption band. The structure and stability of these aggregates are influenced by factors such as the stereochemistry of the chlorin and the nature of its peripheral substituents.

Applications in Artificial Photosynthesis and Bio Inspired Technologies

Design of Light-Harvesting Antenna Systems

A primary goal in artificial photosynthesis is to create systems that can efficiently capture and channel light energy, analogous to the natural light-harvesting complexes. Zinc bacteriochlorophyll (B101401) a is a key component in the design of these artificial antenna systems.

Scientists have successfully incorporated zinc-bacteriochlorophyll derivatives into protein scaffolds designed from scratch (de novo). These artificial proteins provide a structured environment that mimics the native protein matrix of natural photosynthetic systems, allowing for precise control over the positioning and orientation of the pigment molecules. This control is crucial for optimizing energy transfer efficiencies.

One approach involves using de novo designed four-helix bundle proteins. For instance, a water-soluble derivative, 13²-OH-zinc-bacteriochlorophyllide-a (ZnBChlide), has been incorporated into a high-affinity heme-binding protein called HP7 and its variants. nih.govacs.org In these engineered proteins, the formation of ZnBChlide dimers was observed, leading to a significant quenching of fluorescence, which is indicative of strong electronic coupling between the pigments—a key feature for energy transfer and dissipation. nih.govacs.org The simplicity of these de novo systems allows for a bottom-up approach to understanding the fundamental principles of light harvesting. nih.govacs.org Furthermore, computational methods have been developed to design C2-symmetric proteins that can hold two chlorophyll (B73375) molecules in specific arrangements, mimicking the "special pairs" found in natural reaction centers. researchgate.net These designed proteins have been shown to bind chlorophylls (B1240455) in orientations identical to their native counterparts. researchgate.net

Designed ProteinPigment IncorporatedKey Finding
HP7 and variants13²-OH-zinc-bacteriochlorophyllide-a (ZnBChlide)Formation of self-quenching pigment dimers, modeling energy dissipation. nih.govacs.org
C2-symmetric proteinsChlorophyll aPrecise positioning of two chlorophyll molecules to mimic natural special pairs. researchgate.net

Another strategy for creating artificial light-harvesting systems involves the self-assembly of zinc bacteriochlorophyll a analogs. This bottom-up approach leverages the intrinsic properties of the molecules to spontaneously form large, ordered aggregates that are highly effective at absorbing light. These self-assembled arrays can mimic the structure and function of chlorosomes, the highly efficient light-harvesting antennas of green photosynthetic bacteria. nih.govresearchgate.netnih.gov

Synthetic zinc chlorins, which are structurally related to bacteriochlorophylls, have been shown to self-assemble into extended, excitonically coupled stacks. nih.gov These assemblies can form one-dimensional wires, suggesting potential applications in molecular electronics and solar energy conversion. nih.gov The self-aggregation of synthetic zinc bacteriochlorophyll-d analogs has also been demonstrated in aqueous solutions, forming structures similar to the J-aggregates found in natural chlorosomes. nih.gov The process of self-assembly can sometimes be complex, with kinetic and thermodynamic products competing, leading to different types of aggregates such as nanoparticles and nanofibers. nih.gov By encapsulating self-assembled bacteriochlorophylls within silicate (B1173343) capsules, researchers have created stable models of chlorosomes that are more robust than their natural counterparts. acs.org

Artificial Reaction Centers for Charge Separation

The core function of a photosynthetic reaction center is to convert light energy into chemical energy via charge separation. This compound is utilized in the construction of artificial reaction centers to perform this critical step. In some engineered systems, zinc bacteriochlorophyll has been shown to replace the native bacteriopheophytin (B92524), the primary electron acceptor, and still support efficient transmembrane charge separation. researchgate.net

In a genetically modified reaction center from Rhodobacter sphaeroides, where the bacteriopheophytin was replaced with a bacteriochlorophyll molecule, charge separation from the photoexcited special pair to the primary quinone was observed with a quantum yield of 60%. nih.gov This demonstrated that bacteriochlorophyll could function as an electron acceptor, a role typically played by bacteriopheophytin. nih.gov Further studies on reaction centers from a magnesium chelatase mutant of Rhodobacter sphaeroides revealed that zinc-bacteriochlorophyll occupied not only the special pair and accessory bacteriochlorophyll sites but also the bacteriopheophytin binding sites. researchgate.net These zinc-containing reaction centers were capable of electron transfer with an efficiency greater than 95% of the wild-type. researchgate.net

Energy Transfer Cascades in Biomimetic Systems

Creating efficient energy transfer cascades is essential for funneling absorbed light energy to the reaction center in artificial photosynthetic systems. Biomimetic models have been developed where self-aggregates of synthetic zinc porphyrins act as a light-harvesting antenna, absorbing light and transferring the excitation energy to a monomeric bacteriochlorin (B1244331) acceptor. nih.gov This process induces near-infrared fluorescence from the acceptor, demonstrating a functional energy transfer cascade in an artificial system that models the main light-harvesting antennas of green photosynthetic bacteria. nih.gov

Photocatalytic Applications beyond Biological Mimicry

The unique properties of this compound and its derivatives also lend themselves to photocatalytic applications that extend beyond the direct mimicry of natural photosynthesis.

Zinc chlorophylls are being explored as components in solar cells. Their strong absorption in the visible and near-infrared regions of the solar spectrum, along with their ability to form J-aggregates for more efficient light absorption and charge transfer, make them promising materials for solar energy conversion. researchgate.net Self-aggregates of zinc chlorophyll derivatives can act as electron donors in solid-state solar cells. researchgate.net In some perovskite solar cell designs, synthetic zinc chlorophyll derivatives have been used as efficient hole-transporting layers. researchgate.net The development of pigment-protein chimeras, which combine light-harvesting complexes from plants with reaction centers from photosynthetic bacteria, offers a synthetic biology approach to creating self-assembling photosystems for polychromatic solar energy conversion. researchgate.net

Future Research Directions and Open Questions

Unraveling Complex Biosynthetic Pathways in Acidophiles

The biosynthesis of Zinc bacteriochlorophyll (B101401) a in acidophilic bacteria, such as Acidiphilium rubrum, presents a fascinating puzzle for biochemists and molecular biologists. researchgate.netresearchgate.netnih.gov While it is speculated that the synthesis of Zn-BChl a largely follows the established pathway for Magnesium-BChl a, key questions remain about the specific enzymatic machinery that facilitates the insertion of zinc instead of magnesium. researchgate.net One of the central mysteries is why these acidophilic organisms have evolved to utilize zinc in their primary photosynthetic pigment. researchgate.netresearchgate.netnih.gov

Current hypotheses suggest that the extremely acidic environments inhabited by these bacteria might play a crucial role. oup.com The high proton concentration could potentially inhibit the function of traditional magnesium chelatases or make magnesium ions less available for insertion into the protoporphyrin IX ring. Consequently, these organisms may have adapted to use a different metal, zinc, which is more stable in the chlorin (B1196114) macrocycle under such harsh conditions. researchgate.net

Further research is needed to identify and characterize the specific chelatase enzymes responsible for zinc insertion. It is plausible that a variant of ferrochelatase, an enzyme that typically inserts iron into protoporphyrin IX, might be involved in supplying zinc protoporphyrin IX for the subsequent steps of the biosynthetic pathway. researchgate.net Gene knockout studies and in vitro enzymatic assays with purified proteins from Acidiphilium species will be instrumental in elucidating the precise molecular mechanisms at play. Understanding this unique biosynthetic pathway will not only provide insights into microbial adaptation to extreme environments but could also offer novel strategies for the bioengineering of photosynthetic organisms.

High-Resolution Structural Determination of Native Zn-BChl a Complexes

Obtaining high-resolution structures, for instance through X-ray crystallography or cryogenic electron microscopy (cryo-EM), is a critical next step. Such structural data would provide invaluable insights into how the substitution of magnesium with zinc affects the electronic properties and energy transfer dynamics within the photosynthetic unit. For example, it would be possible to directly visualize the coordination environment of the central zinc atom and understand how the protein matrix accommodates this change.

These structural details are essential for a complete understanding of the structure-function relationships in these unique photosynthetic systems. Moreover, high-resolution models of Zn-BChl a complexes would serve as crucial blueprints for the rational design of artificial photosynthetic systems and biomimetic light-harvesting antennas.

Advanced Spectroscopic Probes for Ultrafast Dynamics

The photophysical properties of Zn-BChl a are subtly different from its magnesium counterpart, and these differences have significant implications for the efficiency of light harvesting and charge separation. Advanced spectroscopic techniques, particularly those with femtosecond time resolution, are powerful tools for probing the ultrafast dynamics of excited states in photosynthetic pigments. aip.orgnsf.govnih.govaps.orgiastate.edu

Recent studies using femtosecond pump-probe spectroscopy have begun to unravel the excited-state dynamics of Zn-BChl a. aip.org These experiments have shown that the lifetime of the Qx excited state is influenced by the central metal atom, with Zn-BChl a exhibiting a slightly longer lifetime (70 fs) compared to Mg-BChl a (50 fs). aip.org This difference is attributed to the change in the energy gap between the Qx and Qy states induced by the zinc atom. aip.org

Further investigations using a broader array of advanced spectroscopic methods, such as two-dimensional electronic spectroscopy (2DES), are warranted. These techniques can provide a more comprehensive picture of the energy transfer pathways and coherence dynamics within the Zn-BChl a-containing light-harvesting complexes. By mapping the flow of energy from the initial absorption of a photon to the primary charge separation event in the reaction center with high temporal and spectral resolution, researchers can gain a deeper understanding of the fundamental principles that govern these natural photosynthetic systems.

Spectroscopic ParameterMg-Bacteriochlorophyll aZn-Bacteriochlorophyll a
Qx State Lifetime 50 fs70 fs
Central Metal Ion Magnesium (Mg)Zinc (Zn)
Typical Environment Most photosynthetic bacteriaAcidophilic bacteria (e.g., Acidiphilium rubrum)

Rational Design of Highly Efficient Biomimetic Architectures

The unique properties of Zn-BChl a, including its enhanced stability in acidic conditions and its distinct photophysical characteristics, make it an attractive component for the design of artificial photosynthetic systems and other bio-inspired materials. nih.govresearchgate.netnih.gov The rational design of highly efficient biomimetic architectures that incorporate Zn-BChl a or its synthetic analogs holds significant promise for applications in solar energy conversion, photocatalysis, and sensor technology.

One approach involves the self-assembly of synthetic zinc-containing chlorin aggregates that mimic the supramolecular organization of bacteriochlorophylls in the chlorosomes of green photosynthetic bacteria. bohrium.com By controlling the functional groups on the chlorin macrocycle, it is possible to direct the formation of ordered aggregates with specific light-harvesting properties. The stability of zinc-porphyrin derivatives has also been leveraged in the development of nanomedicines for photodynamic and photothermal therapy. nih.gov

Future research in this area should focus on creating more sophisticated biomimetic systems that not only capture light energy but also perform efficient charge separation and drive catalytic reactions. This could involve integrating Zn-BChl a into conductive polymers, semiconductor nanomaterials, or protein scaffolds designed to mimic the native environment of the photosynthetic reaction center. The insights gained from studying the natural Zn-BChl a complexes will be crucial for the successful design and optimization of these artificial systems.

Exploration of Zn-BChl a Function in Broader Microbial Diversity

To date, the known natural occurrence of Zn-BChl a is primarily limited to species within the genus Acidiphilium, which are acidophilic, aerobic, anoxygenic photosynthetic bacteria. researchgate.netnih.gov However, the vastness of microbial diversity suggests that other organisms, potentially in other extreme environments, may also utilize this or similar alternative photosynthetic pigments. A key open question is how widespread the use of zinc-containing bacteriochlorophylls is in the microbial world.

Future research should employ metagenomic and metatranscriptomic approaches to screen a wide range of environments, particularly acidic habitats, for the presence of the genetic machinery required for Zn-BChl a biosynthesis. The discovery of new organisms that utilize Zn-BChl a would provide a broader context for understanding the evolution and ecological significance of this unique form of photosynthesis.

Q & A

Q. How do the structural and electronic properties of zinc bacteriochlorophyll a differ from magnesium-containing bacteriochlorophyll a?

Zinc bacteriochlorophyll a exhibits distinct redox and spectroscopic behaviors compared to its magnesium counterpart. Electron spin resonance (ESR) studies reveal that zinc-containing bacteriochlorins stabilize cation radicals with hyperfine splittings indicative of significant spin density on protons in saturated rings. Optical spectra comparisons show zinc bacteriochlorophyll a shares similarities with bacteriopheophytin (metal-free bacteriochlorophyll), suggesting analogous electron transfer pathways in photosynthetic systems .

Q. What experimental methods are used to identify and quantify this compound in complex biological matrices?

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) mass spectrometry, coupled with electron-transfer secondary reaction matrices (ET-SRMs) like 1,5-diaminonaphthalene, enables precise identification. This method distinguishes zinc bacteriochlorophyll a from metal-free or magnesium-bound analogs by analyzing mass-to-charge ratios and fragmentation patterns .

Q. How is the crystal structure of this compound-binding proteins determined, and what challenges arise during refinement?

X-ray crystallography with molecular replacement is commonly employed. For example, the bacteriochlorophyll protein from Chlorobium tepidum was solved using the Prosthecochloris aestuarii structure as a template. Challenges include refining models without prior knowledge of amino acid sequences, requiring iterative validation against diffraction data to correct sequence errors .

Q. What are the key steps in the biosynthesis of this compound in photosynthetic bacteria?

Biosynthesis involves shared pathways with chlorophyll, including steps catalyzed by enzymes like 3-hydroxyethyl bacteriochlorophyllide a dehydrogenase (BchC). Heterologous expression of genes from Rhodobacter capsulatus and mutagenesis studies reveal that BchC exhibits broad substrate specificity, allowing alternative pathways using intermediates like 3-hydroxyethyl chlorophyllide a .

Advanced Research Questions

Q. How does 2D electronic spectroscopy (2DES) resolve ultrafast energy transfer dynamics in this compound systems?

2DES captures vibrational coherences and energy relaxation pathways by correlating excitation and emission frequencies. For zinc bacteriochlorophyll a in solution, this method identifies Franck-Condon active modes (e.g., ~1,200 cm⁻¹) and quantifies dephasing times (~100–300 fs), critical for modeling energy transport in light-harvesting complexes .

Q. What mechanistic insights explain the substrate plasticity of BchC in this compound biosynthesis?

BchC tolerates structural variations, including non-reduced B rings and alternative metal ions (Zn²⁺), due to its NAD⁺-dependent dehydrogenase activity. Site-directed mutagenesis and biochemical assays show conserved residues (e.g., Tyr-159) mediate substrate binding without direct metal coordination, enabling catalysis across diverse chlorin derivatives .

Q. How do this compound aggregates self-assemble in vitro, and what factors dictate their supramolecular organization?

Solvent-dependent self-assembly mimics natural J-aggregates observed in bacterial chlorosomes. For synthetic zinc chlorin models, pathway complexity arises from kinetic traps controlled by solvent polarity. Polar solvents favor helical aggregates via π-π stacking, while nonpolar solvents yield disordered structures, as shown by fluorescence quenching and NMR spectroscopy .

Q. What role do this compound cation radicals play in electron transfer during bacterial photosynthesis?

One-electron oxidation generates stable cation radicals with delocalized spin density, as demonstrated by ESR and electron-nuclear double resonance (ENDOR). These radicals exhibit reduction potentials (~0.63 V vs. NHE) compatible with charge separation in reaction centers, supporting hypotheses where zinc analogs participate in alternative electron transport chains .

Methodological Considerations

  • Contradictions in Evolutionary Origins : Phylogenetic analyses of chlorophyll/bacteriochlorophyll biosynthesis enzymes are confounded by invariant nucleotide sites, leading to conflicting hypotheses about whether bacteriochlorophyll evolved before chlorophyll. Maximum-likelihood methods must account for site-specific constraints to avoid biased tree topologies .
  • Spectroscopic Artifacts : Aggregation states (monomers vs. dimers) in colloidal solutions can produce misleading absorption maxima (e.g., 785 nm vs. 820 nm). Centrifugation or dynamic light scattering is recommended to verify sample homogeneity before interpreting spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.